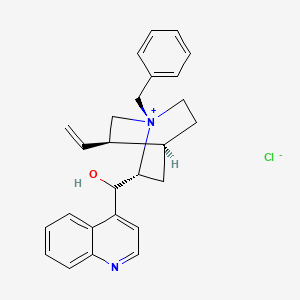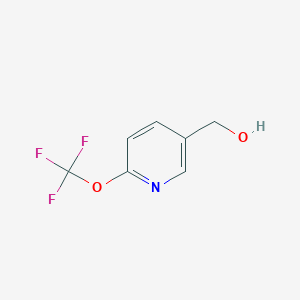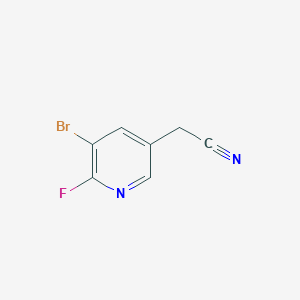![molecular formula C10H9ClF3N5O2 B8017351 N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B8017351.png)
N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, an imidazole ring, and a nitramide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common route involves the reaction of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with various reagents to introduce the imidazole and nitramide groups . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol, chloroform, or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide involves its interaction with specific molecular targets and pathways. For example, it may block certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with chlorine and trifluoromethyl substitutions, such as:
- 2-amino-3-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N5O2/c11-7-3-6(10(12,13)14)4-16-8(7)5-18-2-1-15-9(18)17-19(20)21/h3-4H,1-2,5H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZPDYLVJCVAPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
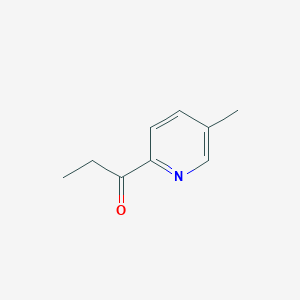
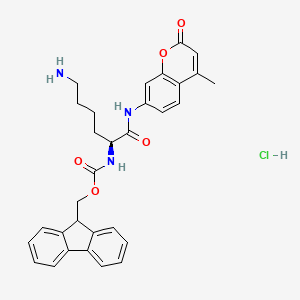
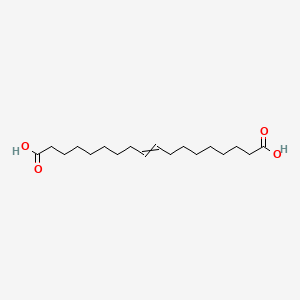
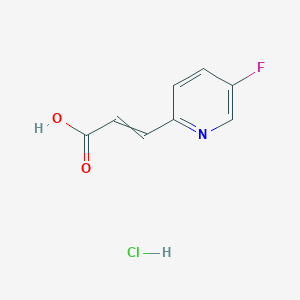
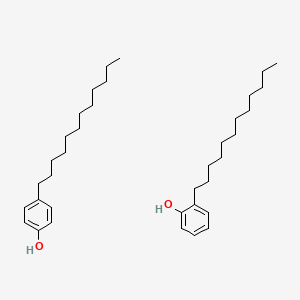


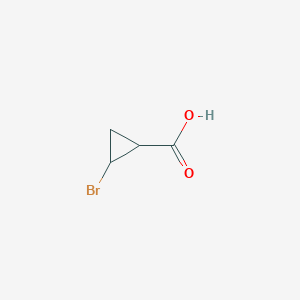
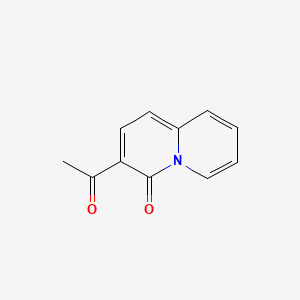
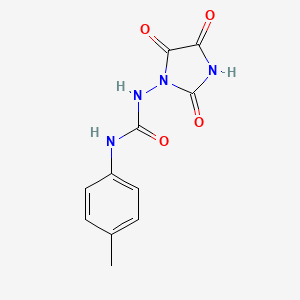
![2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol](/img/structure/B8017356.png)
